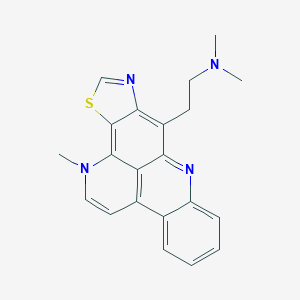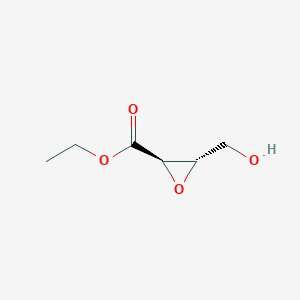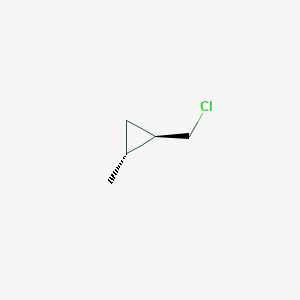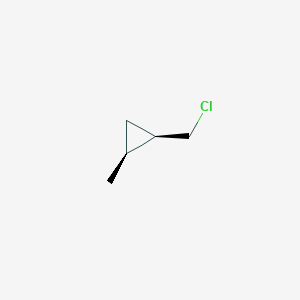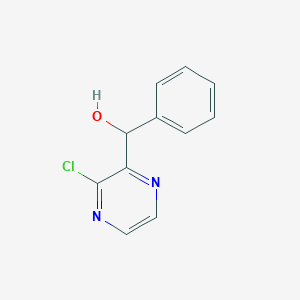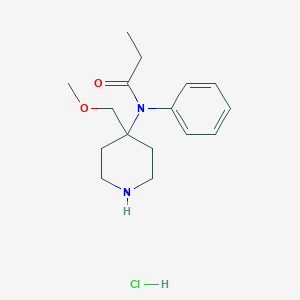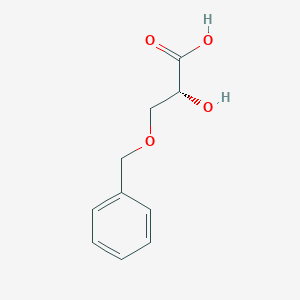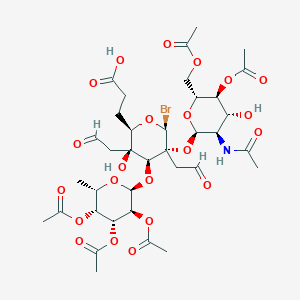
2,3,4-Tafagg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tafagg is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 2,3,4-trihydroxybenzaldehyde and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2,3,4-Tafagg is not fully understood. However, studies have shown that it exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also has anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,3,4-Tafagg has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death. It also has neuroprotective effects and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3,4-Tafagg in lab experiments is its potent antioxidant activity. This makes it a useful tool for studying the effects of oxidative stress on various biological processes. However, one of the limitations is its solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2,3,4-Tafagg. One area of interest is its potential use as a therapeutic agent for various diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the food and cosmetic industries as a natural antioxidant. Further research is needed to determine its stability and effectiveness in these applications.
Conclusion:
In conclusion, 2,3,4-Tafagg is a promising compound with potential applications in various fields. Its potent antioxidant activity and anti-inflammatory properties make it a potential candidate for the prevention and treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Métodos De Síntesis
The synthesis of 2,3,4-Tafagg has been achieved using various methods. One of the methods involves the reaction of 2,3,4-trihydroxybenzaldehyde with fumaric acid in the presence of a catalyst. Another method involves the reaction of 2,3,4-trihydroxybenzaldehyde with malonic acid in the presence of a catalyst. Both methods have been successful in synthesizing 2,3,4-Tafagg with high yields.
Aplicaciones Científicas De Investigación
2,3,4-Tafagg has been studied extensively for its potential applications in various fields. One of the most promising applications is its use as an antioxidant. Studies have shown that 2,3,4-Tafagg has potent antioxidant activity, which makes it a potential candidate for the prevention and treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
115921-25-0 |
|---|---|
Nombre del producto |
2,3,4-Tafagg |
Fórmula molecular |
C36H50BrNO22 |
Peso molecular |
928.7 g/mol |
Nombre IUPAC |
3-[(2R,3S,4S,5R,6S)-5-[(2R,3R,4R,5S,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-hydroxyoxan-2-yl]oxy-6-bromo-3-hydroxy-3,5-bis(2-oxoethyl)-4-[(2S,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]propanoic acid |
InChI |
InChI=1S/C36H50BrNO22/c1-15-27(53-18(4)43)29(55-20(6)45)30(56-21(7)46)32(52-15)59-33-35(50,10-12-39)23(8-9-24(47)48)58-34(37)36(33,11-13-40)60-31-25(38-16(2)41)26(49)28(54-19(5)44)22(57-31)14-51-17(3)42/h12-13,15,22-23,25-34,49-50H,8-11,14H2,1-7H3,(H,38,41)(H,47,48)/t15-,22+,23+,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+/m0/s1 |
Clave InChI |
YEXNVOGGZXRLGA-ICQDQWLCSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@]([C@H](O[C@H]([C@]2(CC=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2(CC=O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)O)NC(=O)C)Br)CCC(=O)O)(CC=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Otros números CAS |
115921-25-0 |
Sinónimos |
2,3,4-TAFAGG O-(2,3,4-tri-O-acetylfucopyranosy)-(1--3)-O-(2-acetamido-4,6-di-O-acetyl-2-deoxyglucopyranosyl)-(1--3)-2,4,6-tri-O-acetylgalactopyranosyl bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



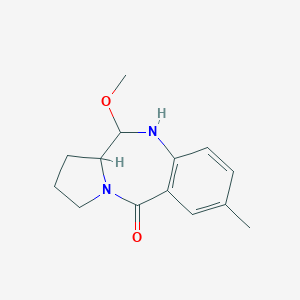
![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B46158.png)
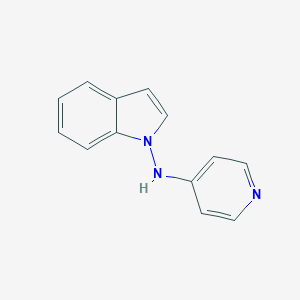
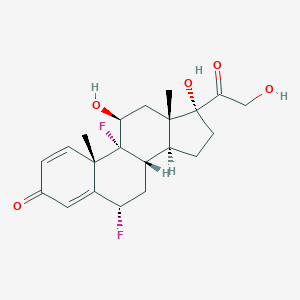
![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)
